molecular formula C10H12N2 B3222561 3-[(1S)-1-Aminopropyl]benzonitrile CAS No. 1213594-26-3

3-[(1S)-1-Aminopropyl]benzonitrile

Cat. No.: B3222561
CAS No.: 1213594-26-3
M. Wt: 160.22
InChI Key: ZZYQHXDJIYSGKO-JTQLQIEISA-N
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Description

3-[(1S)-1-Aminopropyl]benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the ammoxidation of toluene is the preferred method due to its efficiency and scalability. The reaction is typically carried out in the presence of a catalyst, such as vanadium oxide, to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-[(1S)-1-Aminopropyl]benzonitrile can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzamide or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1S)-1-Aminopropyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1S)-1-Aminopropyl]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminopropyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the aminopropyl group.

    3-[(1S)-1-Aminoethyl]benzonitrile: A similar compound with an aminoethyl group instead of an aminopropyl group.

    4-Cyanobenzylamine: Another derivative with a different substitution pattern on the benzene ring.

Uniqueness

3-[(1S)-1-Aminopropyl]benzonitrile is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets compared to its simpler analogs.

Properties

IUPAC Name

3-[(1S)-1-aminopropyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQHXDJIYSGKO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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